![molecular formula C13H8Cl2O B12878660 1-(Dichloromethyl)dibenzo[b,d]furan CAS No. 139781-07-0](/img/structure/B12878660.png)
1-(Dichloromethyl)dibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichloromethyl)dibenzo[b,d]furan is a heterocyclic organic compound that belongs to the dibenzofuran family Dibenzofurans are characterized by two benzene rings fused to a central furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)dibenzo[b,d]furan can be synthesized through the formylation of dibenzo[b,d]furan. One common method involves the reaction of dibenzo[b,d]furan with α,α-dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride. This reaction typically yields a mixture of isomeric aldehydes, which can be separated and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dichloromethyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The dichloromethyl group can be substituted by nucleophiles to form various functionalized derivatives.
Common Reagents and Conditions:
Halogenation: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Friedel-Crafts Acylation: This reaction typically requires an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions include halogenated derivatives, acylated compounds, and various oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
1-(Dichloromethyl)dibenzo[b,d]furan has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are studied for their potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Research: The compound is investigated for its role in inhibiting specific enzymes and pathways, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(Dichloromethyl)dibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Dibenzofuran: The parent compound, which lacks the dichloromethyl group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzodioxin: A related compound with two oxygen atoms in the central ring.
Uniqueness: 1-(Dichloromethyl)dibenzo[b,d]furan is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
139781-07-0 |
|---|---|
Formule moléculaire |
C13H8Cl2O |
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
1-(dichloromethyl)dibenzofuran |
InChI |
InChI=1S/C13H8Cl2O/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,13H |
Clé InChI |
JRGZWJFCPHQERK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



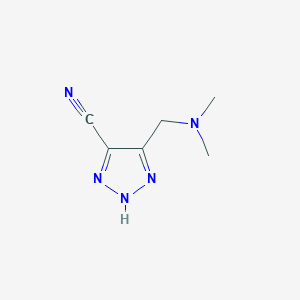
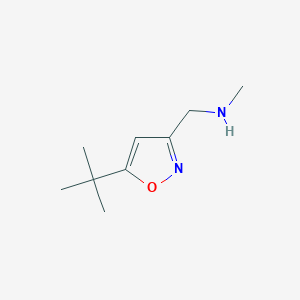
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
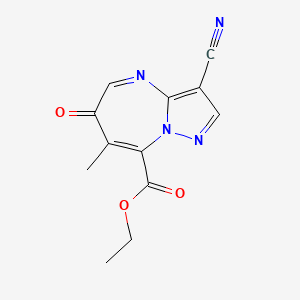
![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)
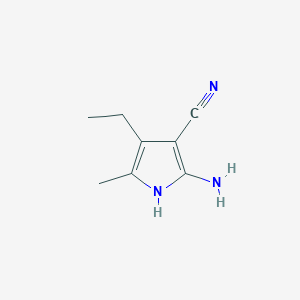


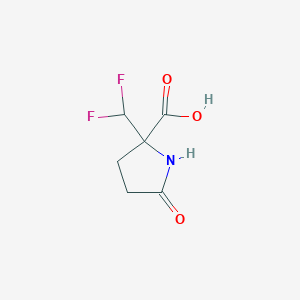
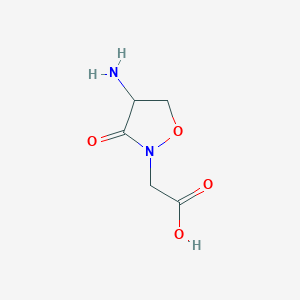
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
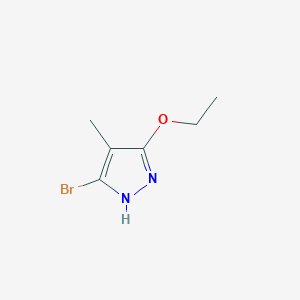
![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
